REACTION_CXSMILES
|
Br[CH:2]([CH:8](Br)[C:9]1[CH:18]=[CH:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[O:19][CH3:20])[CH:10]=1)[C:3]([O:5]CC)=[O:4].[OH-].[K+]>>[CH3:20][O:19][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH:17]=[CH:18][C:9]([C:8]#[C:2][C:3]([OH:5])=[O:4])=[CH:10]2 |f:1.2|
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Name
|
ethyl α,β-dibromo-β-(5-methoxynaphth-2-yl)propionate
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Quantity
|
27.4 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)C(C1=CC2=CC=CC(=C2C=C1)OC)Br
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Name
|
|
Quantity
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135 mL
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture is refluxed on a steam bath for 6 hours
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Duration
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6 h
|
Type
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CUSTOM
|
Details
|
The alcohol is evaporated
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Type
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DISSOLUTION
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Details
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the residue is dissolved in water
|
Type
|
WASH
|
Details
|
The ether layer is washed with water, saline
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CUSTOM
|
Details
|
The ether is removed
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
is triturated with carbon tetrachloride
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
CUSTOM
|
Details
|
triturated with boiling carbon tetrachloride
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CC(=CC2=CC=C1)C#CC(=O)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |